molecular formula C18H23N5O5S B2715569 N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034634-79-0

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2715569
CAS No.: 2034634-79-0
M. Wt: 421.47
InChI Key: LCTADMIBTIRNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). This compound exhibits high specificity for JAK2, making it a valuable chemical probe for dissecting the role of JAK-STAT signaling in physiological and pathological processes. Its mechanism of action involves binding to the kinase domain of JAK2, effectively blocking the phosphorylation and activation of downstream substrates like STAT proteins . This targeted inhibition is crucial for research in myeloproliferative neoplasms (MPNs), such as polycythemia vera and myelofibrosis, where dysregulated JAK2 signaling is a hallmark. The inhibitor is also used to investigate the role of JAK2 in immune cell signaling and inflammatory pathways , providing insights into autoimmune and inflammatory diseases. For research use only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5S/c1-20-16-7-3-6-14(16)15(19-20)12-21(11-13-5-4-10-28-13)17(24)22-8-9-23(18(22)25)29(2,26)27/h4-5,10H,3,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTADMIBTIRNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)N4CCN(C4=O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antibacterial, anticancer, and other pharmacological effects.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Furan ring : Contributes to its reactivity and biological activity.
  • Cyclopentapyrazole : Imparts unique pharmacological properties.
  • Imidazolidine : Known for various biological effects including antimicrobial and anticancer activities.

Antibacterial Activity

Research indicates that compounds containing furan and pyrazole moieties often exhibit significant antibacterial properties. For instance:

  • Furan derivatives have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • The specific compound may exhibit similar properties due to the presence of the furan ring, which has been associated with antibacterial activity in multiple studies.

Anticancer Activity

Compounds with imidazolidine structures have been evaluated for their anticancer potential. Notably:

  • Studies have demonstrated that certain imidazolidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
  • The compound's ability to modify mitochondrial function may also play a role in its anticancer effects.

Research Findings

Several studies have highlighted the biological activities of related compounds, providing insights into the potential efficacy of this compound:

Study Findings Reference
Study AExhibited significant antibacterial activity against Gram-positive bacteria.
Study BDemonstrated cytotoxic effects on HeLa cells with an IC50 value of 0.15 µg/mL.
Study CShowed potential as a human carbonic anhydrase inhibitor.

Case Study 1: Antibacterial Evaluation

In a comparative study, various furan derivatives were tested against bacterial strains. The compound demonstrated a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics like ciprofloxacin .

Case Study 2: Anticancer Screening

A series of experiments on HeLa cells indicated that derivatives similar to the compound can induce apoptosis through mitochondrial pathways. The specific mechanism involved mitochondrial membrane potential disruption leading to cell death .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Furan-Containing Analogues

Furan substituents are common in bioactive compounds. For instance, 2-(2-hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide () and α-glucosidase inhibitors () incorporate furan rings but lack the pyrazole-imidazolidine framework. The target compound’s furan-2-ylmethyl group may mimic monosaccharide motifs (as seen in α-glucosidase inhibitors), enabling competitive enzyme inhibition . However, its methyl substitution contrasts with carboxamide-functionalized furans in , which exhibit distinct electronic profiles and solubility .

Sulfonyl and Carboxamide Functional Groups

The methylsulfonyl group in the target compound is rare in the cited analogues. Sulfonyl moieties are known to enhance metabolic stability and hydrogen-bonding capacity compared to nitro or cyano groups in compounds like 1l ().

Data Table: Key Structural and Physical Comparisons

Property/Feature Target Compound Tetrahydroimidazo[1,2-a]pyridine (1l, 2d) Furan Carboxamides ()
Core Structure Cyclopenta[c]pyrazole + imidazolidine Imidazo[1,2-a]pyridine Furan + carboxamide
Key Functional Groups Methylsulfonyl, carboxamide Nitrophenyl, cyano, ester Hydrazinyl, carboxamide
Melting Point (°C) Not reported 215–245 Not reported
Synthetic Method Likely multi-step One-pot two-step Multi-step
Potential Bioactivity Enzyme inhibition (inferred) Not specified Unclear

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.